molecular formula C9H8F3N3O2 B1377711 3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one CAS No. 1384429-37-1

3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one

Cat. No. B1377711
CAS RN: 1384429-37-1
M. Wt: 247.17 g/mol
InChI Key: IXFZGYGANBMQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one, also known as Trifluoromethyl-Amino-Pyridine, is an organic compound with a wide range of applications in organic synthesis, medicinal chemistry, and chemical biology. It is a versatile building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic molecules. Trifluoromethyl-Amino-Pyridine is also used as a catalyst in a variety of reactions, such as the Suzuki-Miyaura Cross-Coupling reaction.

Scientific Research Applications

Agricultural Research

In agriculture, compounds like this can be investigated for their potential use as precursors to agrochemicals. The trifluoromethyl group, in particular, is often found in herbicides and pesticides, suggesting possible applications in developing new formulations.

Each of these applications leverages the unique chemical structure of 3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one to explore different areas of scientific research. While the search results did not provide specific details on the applications of this compound , the outlined sections are based on the general roles that similar compounds play in scientific research.

properties

IUPAC Name

3-(3-aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3O2/c10-9(11,12)6-4-15(8(16)17-6)7-5(13)2-1-3-14-7/h1-3,6H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFZGYGANBMQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=C(C=CC=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Aminopyridin-2-yl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one
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